molecular formula C8H13ClO B2700826 3-(Chloromethyl)hept-1-yn-3-ol CAS No. 128650-03-3

3-(Chloromethyl)hept-1-yn-3-ol

Cat. No. B2700826
CAS RN: 128650-03-3
M. Wt: 160.64
InChI Key: XEALFIPMTNLHDK-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)hept-1-yn-3-ol” is a chemical compound with the molecular formula C8H13ClO . It has a molecular weight of 160.64 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)hept-1-yn-3-ol” are not fully detailed in the sources I found. It’s known that it has a molecular weight of 160.64 , but other properties like boiling point, melting point, solubility, etc., are not provided.

Scientific Research Applications

Luminescent Agents for Biological Imaging

A study introduced a thiol-reactive luminescent agent, the 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation, which demonstrates accumulation in mitochondria, highlighting its potential as a luminescent agent for specific targeting in fluorescence microscopy and biological imaging (Amoroso et al., 2008).

Enhancement of Polymer Field-Effect Mobilities

Research on solvents with higher boiling points for the spin-coating of poly(3-hexylthiophene) (P3HT) films revealed that using solvents like 1,2,4-trichlorobenzene can significantly improve field-effect mobilities. This study points to the importance of solvent choice in controlling the microstructure and enhancing the performance of organic semiconductors (Chang et al., 2004).

Novel Farnesyl Protein Transferase Inhibitors

A three-dimensional pharmacophore model generated to correlate the biological activity of farnesyl protein transferase (FPT) inhibitors revealed several compounds exhibiting in vitro FPT inhibitory activity. This study underscores the utility of 3D-QSAR software in identifying novel inhibitors for therapeutic applications (Kaminski et al., 1997).

Stereoselective Synthesis of Organic Compounds

The stereoselective synthesis of methylene oxindoles through a palladium(II)-catalyzed intramolecular cross-coupling of carbamoyl chlorides was reported, highlighting a method for generating biologically relevant oxindole cores with high stereochemical purity. This research offers insight into the mechanism and selectivity of such transformations, beneficial for the development of pharmaceuticals (Le et al., 2016).

properties

IUPAC Name

3-(chloromethyl)hept-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-3-5-6-8(10,4-2)7-9/h2,10H,3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEALFIPMTNLHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCl)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)hept-1-yn-3-ol

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